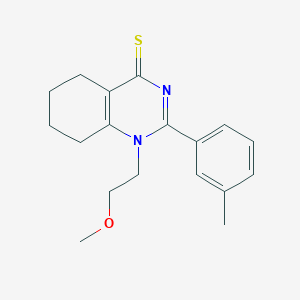

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

1-(2-Methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a thione group at position 4, a 2-methoxyethyl substituent at position 1, and a meta-methylphenyl (m-tolyl) group at position 2. This scaffold is associated with diverse biological and chemical properties, influenced by substituent electronic and steric effects.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-13-6-5-7-14(12-13)17-19-18(22)15-8-3-4-9-16(15)20(17)10-11-21-2/h5-7,12H,3-4,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSJNPGCVMTZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCOC)CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable quinazoline derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions. This involves the reaction of the quinazoline derivative with toluene or a tolyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Thione Functional Group: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group. This can be achieved through the reaction with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thione functional group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.

Substitution: The methoxyethyl and tolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced quinazoline derivatives

Substitution: Functionalized quinazoline derivatives with various substituents

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

Medicine: The compound’s unique structure may impart biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry: It can be used in the development of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thione group can participate in redox reactions, while the quinazoline core may facilitate binding to specific proteins or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The m-tolyl group (moderate electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) and aromatic systems (e.g., furan in ), which alter reactivity and binding interactions.

- Lipophilicity : The 2-methoxyethyl group likely increases solubility compared to bulkier hydrophobic substituents like benzylsulfanyl (logP = 5.49 in ).

Comparison of Yields :

- Microwave-assisted synthesis (e.g., dihydropyrimidine-thiones in ) achieves >80% yields, suggesting efficiency improvements over traditional reflux methods (e.g., 82–86% in ).

Activité Biologique

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinazoline core with specific substitutions that may influence its biological activity. The presence of the thione group (–S=) is significant for its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The thione group in this compound may enhance activity against various bacterial strains. For instance, studies have shown that thiosemicarbazones and related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has shown promise in anticancer studies. Similar tetrahydroquinazolines have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways.

Case Study:

A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell viability, suggesting that modifications to the quinazoline structure can enhance anticancer properties.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For example, compounds with similar scaffolds have been identified as inhibitors of carbonic anhydrase and other key enzymes.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Carbonic Anhydrase | 25 | Competitive inhibition |

| Acetylcholinesterase | 30 | Non-competitive inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Compounds with thione functionalities can generate ROS, leading to oxidative stress in cells.

- Apoptosis Induction: The ability to trigger apoptosis through intrinsic pathways has been noted in related compounds.

- Enzyme Interaction: Binding to active sites on enzymes may disrupt their function, leading to altered metabolic processes in pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.